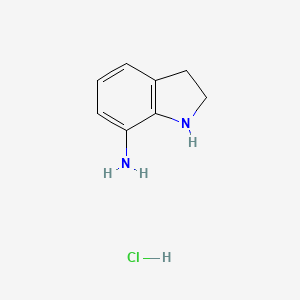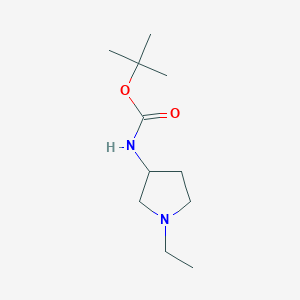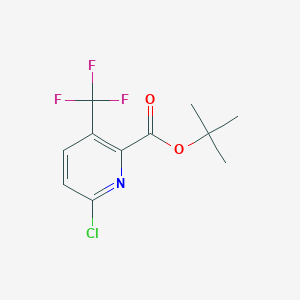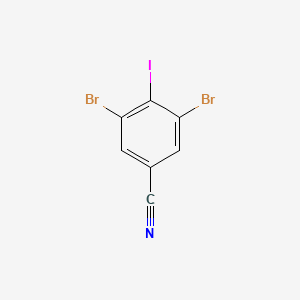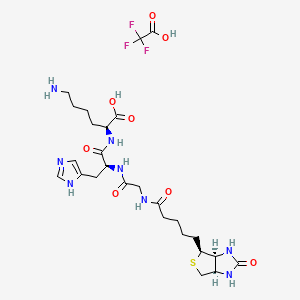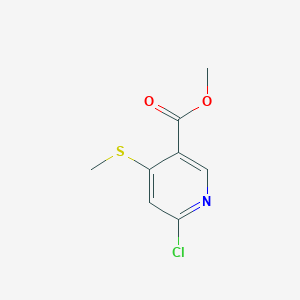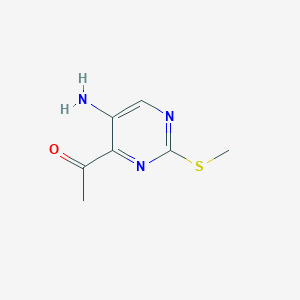
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and methylthio groups on the pyrimidine ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(4-amino-2-(methylthio)pyrimidin-5-yl)ethanol with manganese (IV) oxide in toluene at 120°C for 4 hours. The mixture is then diluted with a 1:1 tetrahydrofuran/methanol solution and filtered to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The use of manganese (IV) oxide as an oxidizing agent and toluene as a solvent are key components of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like manganese (IV) oxide.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in toluene at elevated temperatures.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese (IV) oxide yields the corresponding ketone .
Applications De Recherche Scientifique
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
- 1-(4-Amino-2-(methylthio)pyrimidin-5-yl)ethanone
- 2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one
Comparison: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone is unique due to the specific positioning of the amino and methylthio groups on the pyrimidine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propriétés
Formule moléculaire |
C7H9N3OS |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
1-(5-amino-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,8H2,1-2H3 |
Clé InChI |
FCPIHNYINIRASM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=NC=C1N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



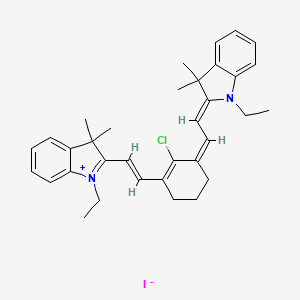
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
